2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Properties
Molecular Formula |
C21H21ClN2O3 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
methyl 2-[2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethyl]-6-methoxybenzoate |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-11H,12-13H2,1-3H3 |
InChI Key |
QFNVKXRFUSEOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target compound can be dissected into two primary fragments:
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-ethyl group : A pyrazole core with chloro, methyl, and phenyl substituents at positions 5, 3, and 1, respectively, and an ethyl side chain at position 4.
- Methyl 6-methoxy-2-(2-ethyl)benzoate : A benzoic acid methyl ester with a methoxy group at position 6 and an ethyl chain at position 2.
Strategies for fragment coupling and functional group compatibility guide the selection of synthetic pathways.
Synthesis of the Pyrazole Core
Cyclocondensation for Pyrazole Formation
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the 5-chloro-3-methyl-1-phenyl variant:
- Starting material : Phenylhydrazine reacts with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) introduces the chloro group at position 5.
- Ethyl side chain introduction : Alkylation at position 4 using ethyl bromide or a Wittig reaction with ethyltriphenylphosphonium bromide yields the 4-ethyl substituent.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Phenylhydrazine, ethanol, reflux, 12 h | 78% |
| Chlorination | NCS, DMF, 0°C → rt, 6 h | 65% |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 8 h | 70% |
Synthesis of the Benzoate Ester Fragment
Methoxylation and Esterification
The benzoate moiety is prepared from 2-hydroxy-6-methoxybenzoic acid:
- Methylation : The carboxylic acid group is esterified using methanol and sulfuric acid under reflux.
- Ethyl chain installation : Friedel-Crafts alkylation with ethyl chloride in the presence of AlCl₃ introduces the ethyl group at position 2.
Optimization Notes
Coupling Strategies for Fragment Assembly
Nucleophilic Substitution
The ethyl chain on the pyrazole acts as a leaving group (e.g., tosylate) for nucleophilic attack by the benzoate fragment:
Transition Metal-Catalyzed Coupling
A Suzuki-Miyaura coupling links the pyrazole and benzoate fragments:
- Boronic ester preparation : The benzoate fragment is functionalized with a boronic ester at position 2.
- Cross-coupling : Pd(PPh₃)₄ catalyzes the reaction with 4-bromoethylpyrazole in a mix of dioxane and aqueous Na₂CO₃.
Comparative Efficiency
| Method | Yield | Purity |
|---|---|---|
| Nucleophilic substitution | 55% | 90% |
| Suzuki coupling | 72% | 95% |
Alternative One-Pot Approaches
tert-Butoxide-Assisted Pyrazole Synthesis
Adapting methods from, potassium tert-butoxide in THF facilitates direct pyrazole formation from esters and alkynes:
- Reactants : Methyl 6-methoxy-2-propioloylbenzoate and phenylacetylene.
- Mechanism : Base-mediated cyclization forms the pyrazole ring while retaining the ethyl linkage.
Advantages
- Reduced step count and higher atom economy.
- Avoids intermediate purification, improving overall yield (up to 68%).
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol/water mixtures, achieving >95% purity.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 6.75 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 2.55 (q, 2H, CH₂), 2.30 (s, 3H, CH₃).
- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Ammonia, thiols, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess minimum inhibitory concentration (MIC) values that suggest efficacy against various bacterial strains . The incorporation of the 5-chloro-3-methyl-1-phenylpyrazole structure in the compound may enhance its antimicrobial potency.
Anti-inflammatory Properties
Compounds similar to 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester have been evaluated for anti-inflammatory effects. The pyrazole ring is often associated with analgesic and anti-inflammatory activities, making this compound a candidate for further research in pain management therapies .
Antioxidant Effects
The antioxidant potential of pyrazole derivatives has been documented, suggesting that this compound could be explored for its ability to scavenge free radicals and mitigate oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
In Vivo and In Vitro Studies
Recent studies have focused on the biological activity of pyrazole derivatives, including their effects on cell lines and animal models. For instance, certain analogs have demonstrated significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents . Detailed investigations into their mechanisms of action are ongoing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring and benzoate moiety can significantly influence biological activity. Systematic SAR studies are necessary to identify the most potent configurations .
Photochromic Materials
Some derivatives of pyrazole compounds exhibit photochromic behavior, which can be harnessed in developing smart materials that change color upon exposure to light. This application is particularly relevant in fields such as optics and sensor technology .
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can tailor materials for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A related pyrazole derivative with similar biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is unique due to its specific structural features, including the presence of the methoxy and ester groups, which may enhance its biological activity and pharmacokinetic properties .
Biological Activity
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, in general, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C17H20ClN3O3
- CAS Number : 365542-57-0
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar pyrazole scaffolds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the chloro and methoxy groups in the structure may enhance its antibacterial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. A study highlighted that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Properties
Recent investigations into the anticancer activity of pyrazole derivatives revealed promising results. For example, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antibacterial Activity : In a study evaluating various pyrazole compounds, several showed minimum inhibitory concentrations (MIC) as low as 1 μg/mL against S. aureus, indicating strong antibacterial properties .
- Anti-inflammatory Studies : A comparative analysis of different pyrazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced COX inhibition compared to their counterparts .
- Anticancer Evaluation : A recent study reported that a series of pyrazole derivatives, including those structurally related to our compound, displayed significant cytotoxicity against prostate cancer cell lines with IC50 values ranging from 5 to 15 μM .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
